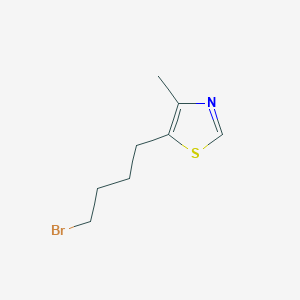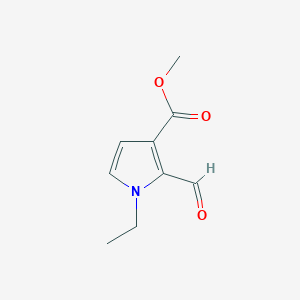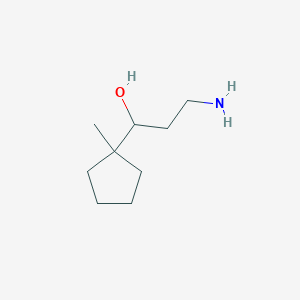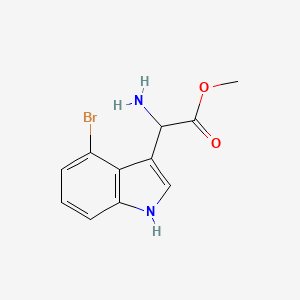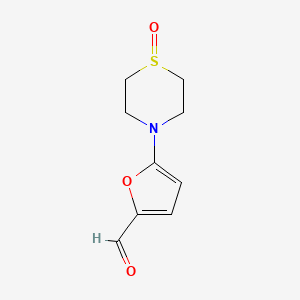
6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring fused with a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of thiophene-3-carboxaldehyde with urea and malonic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Oxo-2-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
- 6-Oxo-2-(furan-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid
- 6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Uniqueness
6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
Propriétés
Formule moléculaire |
C9H6N2O3S |
|---|---|
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
6-oxo-2-thiophen-3-yl-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3S/c12-8-6(9(13)14)3-10-7(11-8)5-1-2-15-4-5/h1-4H,(H,13,14)(H,10,11,12) |
Clé InChI |
SEIAQCUURKMYQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C2=NC=C(C(=O)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13197604.png)

![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine](/img/structure/B13197616.png)
